12-Oxograndiflorenic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

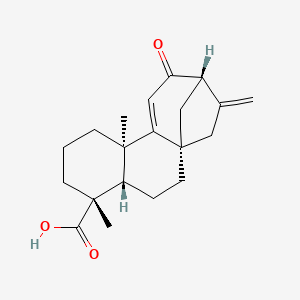

(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidene-12-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13,15H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,15-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWVZWGUPHJFMN-XXEDRWDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CC(=O)C(C3)C(=C)C4)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC(=O)[C@@H](C3)C(=C)C4)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 12-Oxograndiflorenic Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the natural source, isolation, and biological significance of the ent-kaurane diterpenoid, 12-Oxograndiflorenic acid. This document provides an in-depth exploration of the compound, also known by its synonym grandiflorenic acid, and its botanical origin.

Primary Natural Source: Wedelia trilobata (L.)

The principal natural source of this compound, identified chemically as ent-kaura-9(11),16-dien-19-oic acid, is the plant Wedelia trilobata (L.), a member of the Asteraceae family.[1] This flowering plant, commonly known as creeping daisy or Singapore daisy, has been the subject of phytochemical investigations that have led to the isolation and characterization of this specific diterpenoid from its leaves.[1]

While the broader class of ent-kaurane diterpenoids is widely distributed across various plant families, including the Annonaceae, Asteraceae, Lamiaceae, Compositae, and Euphorbiaceae, Wedelia trilobata has been specifically identified as a source of this compound.

Quantitative Analysis

At present, publicly available quantitative data on the specific concentration of this compound in the leaves or other tissues of Wedelia trilobata is limited in the reviewed literature. Further targeted analytical studies are required to establish the yield and concentration of this compound from its natural source.

Experimental Protocols for Isolation and Identification

The isolation of this compound from the leaves of Wedelia trilobata typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard phytochemical methodologies.

Experimental Workflow: Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

1. Plant Material Collection and Preparation: Fresh leaves of Wedelia trilobata are collected and authenticated. The leaves are then washed to remove any debris and air-dried or oven-dried at a low temperature to preserve the chemical constituents. The dried leaves are ground into a fine powder.

2. Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar to moderately polar solvent such as ethanol or ethyl acetate. This can be performed using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

3. Concentration and Fractionation: The resulting crude extract is concentrated under reduced pressure to remove the solvent. The concentrated extract is then often subjected to solvent-solvent partitioning to separate compounds based on their polarity.

4. Chromatographic Purification: The fraction enriched with the target compound is then subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate in increasing polarity) is used to separate the different components.

5. Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification steps such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound. The structure of the isolated this compound is then elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Biological Activities and Signaling Pathways

Research has indicated that this compound possesses several biological activities. One notable study highlighted its potential in wound healing, demonstrating antibacterial properties and the ability to stimulate fibroblast growth.[1]

At present, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the available literature. The broad class of ent-kaurane diterpenoids is known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities, suggesting potential interactions with various cellular signaling cascades. Further research is necessary to delineate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Hypothesized Signaling Pathway Interaction

Based on the known activities of related diterpenoids, a potential area of investigation for the mechanism of action of this compound could involve pathways related to inflammation and cell proliferation.

Caption: Hypothesized signaling interaction of this compound.

This guide serves as a foundational resource for researchers and professionals, consolidating the current knowledge on the natural origins and isolation of this compound. The identification of Wedelia trilobata as its primary source opens avenues for further investigation into its pharmacological potential and for the development of standardized extraction and quantification methods.

References

The Discovery and Isolation of 12-Oxograndiflorenic Acid from Ambrosia hispida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of 12-Oxograndiflorenic acid, a kaurane diterpene, with a proposed methodology for its extraction from Ambrosia hispida. While the presence of this compound in Ambrosia hispida is yet to be definitively documented in publicly available literature, its isolation from the related Asteraceae family, specifically Psiadia arguta, provides a strong methodological basis. This document outlines a comprehensive workflow, from the collection and preparation of plant material to the chromatographic separation and spectroscopic identification of the target compound. Furthermore, it summarizes the known biological activities of related kaurane diterpenes, suggesting potential therapeutic applications for this compound. All quantitative data is presented in structured tables, and key experimental processes are visualized using logical diagrams.

Introduction

The genus Ambrosia, a member of the Asteraceae family, is a rich source of diverse secondary metabolites, particularly sesquiterpenes and diterpenes. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities. This compound is a kaurane-type diterpene characterized by a tetracyclic carbon skeleton. While its isolation has been reported from Psiadia arguta, another member of the Asteraceae family, this guide outlines a prospective protocol for its discovery and isolation from Ambrosia hispida, a coastal ragweed known to produce various terpenoids.

The exploration of novel bioactive compounds from natural sources remains a cornerstone of drug discovery. The structural complexity and chemical diversity of plant-derived molecules offer unique opportunities for identifying new therapeutic leads. This guide provides researchers with a detailed experimental framework to investigate the chemical constituents of Ambrosia hispida and to isolate this compound for further pharmacological evaluation.

Experimental Protocols

The following protocols are based on established methods for the isolation of diterpenes from plants of the Asteraceae family and are adapted for the specific target of this compound from Ambrosia hispida.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Ambrosia hispida (leaves and stems) should be collected during the flowering season to ensure the highest concentration of secondary metabolites.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, for a period of 10-14 days, or until a constant weight is achieved.

-

Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Extract

A systematic extraction process is crucial to isolate the desired compound. The following workflow is recommended:

Caption: Sequential extraction workflow for Ambrosia hispida.

-

Defatting: The powdered plant material (1 kg) will be macerated with n-hexane (3 x 3 L, 24 h each) at room temperature to remove non-polar constituents such as lipids and waxes.

-

Dichloromethane Extraction: The defatted plant residue will be air-dried and subsequently macerated with dichloromethane (3 x 3 L, 24 h each) at room temperature. This fraction is expected to contain the majority of the terpenoid compounds, including this compound.

-

Methanol Extraction: The residue from the dichloromethane extraction will be further macerated with methanol (3 x 3 L, 24 h each) to extract more polar compounds.

-

Concentration: Each solvent extract will be filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Isolation and Purification of this compound

The dichloromethane extract will be subjected to a series of chromatographic techniques for the isolation of the target compound.

Caption: Chromatographic isolation workflow for this compound.

-

Silica Gel Column Chromatography: The concentrated dichloromethane extract (e.g., 10 g) will be adsorbed onto silica gel (10 g) and loaded onto a silica gel column (200 g, 70-230 mesh). The column will be eluted with a gradient of n-hexane and ethyl acetate (EtOAc) of increasing polarity (from 100:0 to 0:100). Fractions of 50 mL will be collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions with similar TLC profiles will be combined. Fractions showing a prominent spot corresponding to a kaurane diterpene (visualized with anisaldehyde-sulfuric acid reagent and heating) will be selected for further purification.

-

Sephadex LH-20 Column Chromatography: The combined fractions will be subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a mixture of dichloromethane and methanol (1:1, v/v) to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification will be achieved by preparative HPLC on a C18 reversed-phase column using an appropriate isocratic or gradient solvent system (e.g., methanol:water or acetonitrile:water) to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and characterization of this compound.

Table 1: Extraction Yields from Ambrosia hispida

| Extract | Dry Weight of Plant Material (g) | Yield (g) | Yield (%) |

| n-Hexane | 1000 | Data to be determined | Data to be determined |

| Dichloromethane | 1000 | Data to be determined | Data to be determined |

| Methanol | 1000 | Data to be determined | Data to be determined |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Data to be determined from isolated compound |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Data to be determined from isolated compound |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ Data to be determined from isolated compound |

Note: Specific spectroscopic data will be dependent on the successful isolation and analysis of the compound.

Biological Activity of Kaurane Diterpenes

While specific biological activities of this compound require further investigation, kaurane diterpenes as a class have demonstrated a range of promising pharmacological effects.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of kaurane diterpenoids against various cancer cell lines.[1][2][3][4][5] The presence of an α,β-unsaturated ketone moiety in some kauranes is often associated with their cytotoxic potential.[2] For instance, certain ent-kaurane diterpenoids have shown potent activity against HL-60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cell lines.[1][5] This suggests that this compound, with its oxo functionality, warrants investigation for its anticancer properties.

Antiplasmodial Activity

Diterpenoids isolated from Psiadia arguta have exhibited antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[6][7][8] This indicates that compounds from the Psiadia genus, including potentially this compound, could be a source of new antimalarial agents.

The potential biological activities of this compound can be conceptualized in the following signaling pathway diagram, highlighting its potential as a cytotoxic agent.

Caption: Postulated cytotoxic mechanism of this compound.

Conclusion

This technical guide provides a comprehensive framework for the targeted isolation of this compound from Ambrosia hispida. By leveraging established phytochemical methodologies and providing clear, actionable protocols, this document aims to facilitate further research into the chemical diversity of the Ambrosia genus. The potential cytotoxic and antiplasmodial activities of kaurane diterpenes underscore the importance of isolating and characterizing novel compounds like this compound. The successful isolation and subsequent biological screening of this compound could lead to the development of new therapeutic agents. Future work should focus on the practical application of these methods to Ambrosia hispida, followed by rigorous spectroscopic analysis and a comprehensive evaluation of the biological activities of the isolated compound.

References

- 1. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New ent-kaurane-type diterpenoid with cytotoxic activity from Croton mekongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. researchgate.net [researchgate.net]

- 8. Antiplasmodial Diterpenoids from Psiadia arguta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Deep-Dive into the Biosynthesis of 12-Oxograndiflorenic Acid in Plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the intricate biosynthetic pathway of 12-Oxograndiflorenic acid, a kaurane-type diterpenoid with significant therapeutic potential. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the enzymatic steps leading to this complex natural product, highlighting key enzyme families and proposing a putative pathway based on current scientific evidence.

This compound, a derivative of grandiflorenic acid, is a specialized metabolite found in various plant species, notably within the Asteraceae family. Its biological activities, which are of considerable interest to the pharmaceutical industry, are intrinsically linked to its unique chemical structure, forged through a series of precise enzymatic reactions. This guide synthesizes existing knowledge on diterpenoid biosynthesis to map the journey from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the final oxidized product.

The Core Biosynthetic Route: A Multi-Enzyme Cascade

The biosynthesis of this compound is a multi-step process initiated in the plastids and culminating in the endoplasmic reticulum. The pathway can be broadly divided into two major stages: the formation of the tetracyclic kaurane skeleton and the subsequent oxidative functionalization.

Stage 1: Assembly of the ent-Kaurene Skeleton

The initial steps of the pathway are well-established and involve the cyclization of the linear C20 precursor, GGPP, into the tetracyclic hydrocarbon, ent-kaurene. This transformation is catalyzed by two distinct terpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): This Class II diterpene cyclase protonates the terminal double bond of GGPP and initiates a cascade of cyclizations to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): A Class I diterpene cyclase, KS, facilitates the ionization of the diphosphate group from ent-CPP and orchestrates a second cyclization and rearrangement to yield the characteristic tetracyclic structure of ent-kaurene.

Stage 2: Oxidative Tailoring by Cytochrome P450 Monooxygenases

The inert hydrocarbon skeleton of ent-kaurene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-thiolate proteins. These enzymes are typically membrane-bound and require a partnering CPR (cytochrome P450 reductase) for the transfer of electrons from NADPH.

The proposed oxidative sequence leading to this compound is as follows:

-

ent-Kaurene Oxidase (KO): This multifunctional CYP, often belonging to the CYP701 family, catalyzes the sequential three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.

-

Hydroxylation to form Grandiflorenic Acid: Following the formation of ent-kaurenoic acid, it is hypothesized that another CYP-mediated hydroxylation occurs to produce grandiflorenic acid (ent-kaur-9(11)-en-19-oic acid). This step involves the introduction of a double bond at the C9-C11 position. The specific CYP responsible for this desaturation reaction is yet to be definitively identified.

-

C12-Oxidation to this compound: The final and defining step in the biosynthesis of this compound is the oxidation of the C12 position of grandiflorenic acid to a ketone. Based on analogous reactions in other diterpenoid biosynthetic pathways, this transformation is strongly predicted to be catalyzed by a specific cytochrome P450 monooxygenase, likely a kaurene C12-hydroxylase followed by a dehydrogenase, or a single P450 capable of catalyzing a two-step oxidation. While the gene encoding this enzyme has not yet been isolated and characterized, its activity is inferred from the structure of the final product.

Quantitative Insights into the Pathway

While specific kinetic data for the enzymes in the this compound pathway are largely uncharacterized, data from related diterpenoid biosynthetic pathways can provide valuable estimates. The following table summarizes typical quantitative parameters for the enzyme classes involved.

| Enzyme Class | Substrate | Product | Km (µM) | kcat (s-1) | Plant Source (Example) | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | GGPP | ent-CPP | 0.5 - 10 | 0.1 - 5 | Arabidopsis thaliana | [1] |

| ent-Kaurene Synthase (KS) | ent-CPP | ent-Kaurene | 0.2 - 5 | 0.05 - 2 | Oryza sativa | [2] |

| ent-Kaurene Oxidase (KO; CYP701A3) | ent-Kaurene | ent-Kaurenoic Acid | 1 - 15 | 0.01 - 0.5 | Arabidopsis thaliana | [1] |

| Kaurenoic Acid Hydroxylase (Hypothetical) | ent-Kaurenoic Acid | Grandiflorenic Acid | N/A | N/A | N/A | N/A |

| Grandiflorenic Acid C12-Oxidase (Hypothetical) | Grandiflorenic Acid | This compound | N/A | N/A | N/A | N/A |

Note: N/A indicates that data is not available for the specific enzyme in the this compound pathway. The provided ranges are based on characterized enzymes from other diterpenoid pathways.

Experimental Methodologies for Pathway Elucidation

The characterization of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols outline the key experimental approaches.

Identification of Candidate Genes

Candidate genes encoding the biosynthetic enzymes, particularly the uncharacterized cytochrome P450s, can be identified through transcriptomic analysis of plant tissues known to produce this compound. Co-expression analysis with known diterpenoid biosynthesis genes can help to narrow down the list of potential candidates.

Heterologous Expression and Functional Characterization of Enzymes

To confirm the function of candidate genes, they are typically cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol for Heterologous Expression of a Plant Cytochrome P450 in S. cerevisiae

-

Gene Synthesis and Codon Optimization: The full-length cDNA of the candidate P450 gene is synthesized with codon optimization for expression in yeast.

-

Vector Construction: The synthesized gene is cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1). A co-expression vector carrying the corresponding cytochrome P450 reductase (CPR) is also required.

-

Yeast Transformation: The expression vector and the CPR co-expression vector are co-transformed into a suitable yeast strain (e.g., WAT11).

-

Protein Expression: Transformed yeast cells are grown in selective media to mid-log phase, and protein expression is induced by the addition of galactose.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 and CPR are isolated by differential centrifugation.

In Vitro Enzyme Assays

The catalytic activity of the heterologously expressed enzymes is confirmed through in vitro assays.

Protocol for a Cytochrome P450-Mediated Hydroxylation Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the isolated microsomes, the putative substrate (e.g., grandiflorenic acid), NADPH, and a suitable buffer.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature (typically 28-30°C) with shaking.

-

Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected hydroxylated or oxidized product.

Quantitative Analysis of Metabolites

The quantification of this compound and its precursors in plant tissues is crucial for understanding the flux through the pathway. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.

Protocol for HPLC-based Quantification of Kaurane Diterpenoids

-

Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol or dichloromethane). The extract is then filtered and may require further purification by solid-phase extraction (SPE).

-

HPLC Analysis: The extract is injected onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid, such as formic acid) is used to separate the compounds.

-

Detection and Quantification: The eluting compounds are detected using a UV detector or a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified standard of this compound.

Visualizing the Pathway and Experimental Logic

To further clarify the biosynthetic process and the experimental strategies, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

Future Directions and Implications

The elucidation of the complete biosynthetic pathway of this compound holds significant promise for metabolic engineering and synthetic biology approaches to produce this valuable compound in microbial hosts. The identification and characterization of the putative C12-oxidase is a critical next step. This will not only complete our understanding of this specific pathway but also expand the toolbox of enzymes available for the chemo-enzymatic synthesis of novel diterpenoids with enhanced therapeutic properties. This technical guide serves as a roadmap for researchers to navigate the complexities of diterpenoid biosynthesis and accelerate the translation of natural product discoveries into tangible applications.

References

Spectroscopic Data for 12-Oxograndiflorenic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a centralized resource for the spectroscopic data of 12-Oxograndiflorenic acid, a derivative of the kaurane diterpene grandiflorenic acid. Due to the limited availability of comprehensive public data for this specific compound, this document outlines the challenges in data acquisition and provides a framework for the type of data required for full structural elucidation and characterization.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane class. The introduction of a carbonyl group at the C-12 position significantly alters the electronic and steric properties of the parent grandiflorenic acid molecule, which may, in turn, influence its biological activity. Accurate and detailed spectroscopic data are paramount for confirming the chemical structure, ensuring purity, and serving as a reference for synthetic and metabolic studies.

Spectroscopic Data Summary

A comprehensive search of available scientific literature and chemical databases for the explicit ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data of this compound has yielded limited results. While data for the parent compound, grandiflorenic acid, and other kaurane diterpenoids are more readily available, specific, and complete datasets for the 12-oxo derivative are not present in the public domain at the time of this report.

A key historical reference, a 1977 study by Neidlein and Stumpf on the biotransformation of grandiflorenic acid, suggests the characterization of oxidized derivatives using mass spectrometry, infrared spectroscopy, and proton NMR. However, the detailed data from this publication could not be retrieved for this report.

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons alpha to carbonyl and carboxylic acid groups. The chemical shifts and coupling constants of protons on the C and D rings would be significantly affected by the C-12 ketone. |

| ¹³C NMR | A characteristic signal for the C-12 ketone carbonyl carbon (typically in the δ 200-220 ppm range), a signal for the C-18 carboxylic acid carbonyl, and signals for the olefinic carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1700-1725 cm⁻¹), a strong, broad band for the O-H stretch of the carboxylic acid, and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), as well as C=C stretching absorptions. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₂₀H₂₆O₃. Fragmentation patterns would likely involve losses of water, carbon monoxide, and cleavage of the diterpene skeleton, providing structural clues. |

Experimental Protocols

The following are generalized experimental protocols that would be employed to acquire the necessary spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicity.

-

¹³C NMR: To identify the number of unique carbon environments and their chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for purification.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Mass spectra would be acquired in both positive and negative ion modes to maximize the information obtained. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation and aid in structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

While a comprehensive public dataset for the spectroscopic properties of this compound remains elusive, this guide provides a foundational understanding of the necessary analytical techniques and expected spectral features for its characterization. For researchers and professionals in drug development, obtaining this data through de novo synthesis or isolation and subsequent analysis as outlined is a critical step for any further investigation into the compound's potential applications. The provided workflow and anticipated data tables can serve as a blueprint for such an endeavor.

A Comprehensive Technical Guide to 12-Oxograndiflorenic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physico-chemical properties, experimental protocols, and potential biological relevance of 12-Oxograndiflorenic acid, a kaurane diterpenoid.

Core Physico-chemical Properties

This compound is a naturally occurring diterpenoid that has been isolated from various plant species. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₃ | [1][2] |

| Molecular Weight | 314.4 g/mol | [1][2] |

| CAS Number | 74284-42-7 | [2] |

| Physical Description | Powder | |

| Purity | ≥98% (Commercially available) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

Experimental Protocols

The isolation and characterization of this compound and related compounds typically involve standard phytochemical techniques. While specific protocols for this exact compound are not detailed in the search results, a generalizable workflow can be inferred from studies on related diterpenoids.

General Protocol for Isolation and Characterization of Kaurane Diterpenoids:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are concentrated under reduced pressure and then fractionated using techniques like column chromatography over silica gel. A gradient elution system is employed, starting with non-polar solvents and gradually increasing polarity.

-

Purification: Fractions containing compounds of interest are further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyls, hydroxyls).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Biological Activity and Signaling Pathways

This compound belongs to the kaurane class of diterpenes. While specific signaling pathways for this compound are not elucidated in the provided results, the broader class of kaurane diterpenes is known for a wide spectrum of biological activities.[4][5] These activities provide a basis for potential areas of investigation for this compound.

Known Biological Activities of Kaurane Diterpenes:

Given the diverse bioactivities of this class of compounds, they represent promising candidates for drug discovery and development.[6][8] The structural diversity within the kaurane family allows for a multi-targeted pharmacological profile.[8]

Visualizations

Experimental Workflow for Diterpenoid Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of a kaurane diterpenoid like this compound from a plant source.

Potential Biological Activities of Kaurane Diterpenes

This diagram outlines the major categories of biological activities reported for the kaurane class of diterpenes, to which this compound belongs.

References

- 1. This compound [myskinrecipes.com]

- 2. 12alpha-Hydroxygrandiflorenic acid | CAS:63768-17-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. proactivemr.com [proactivemr.com]

- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. | Semantic Scholar [semanticscholar.org]

- 6. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of 12-Oxograndiflorenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Oxograndiflorenic acid, a kaurane diterpenoid, represents a class of natural products with significant therapeutic potential. Due to the limited availability of specific experimental data for this compound, this technical guide provides a comprehensive framework for its preliminary in vitro screening. This document outlines detailed experimental protocols for assessing cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities. Illustrative data from closely related kaurane diterpenoids are presented in structured tables to offer a comparative context. Furthermore, this guide includes mandatory visualizations of experimental workflows and signaling pathways using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in the field of drug discovery and development.

Introduction

Kaurane diterpenoids, a large family of natural compounds, are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This compound, a derivative of grandiflorenic acid, belongs to this promising class of molecules. The preliminary in vitro screening of novel compounds is a critical first step in the drug discovery pipeline, providing essential information on their biological effects and potential as therapeutic agents. This guide details the foundational assays required to build a comprehensive biological profile of this compound.

Illustrative In Vitro Activity of Related Kaurane Diterpenoids

Due to the absence of specific published data for this compound, the following tables summarize the reported in vitro activities of structurally similar kaurane diterpenoids. This information serves as a benchmark for potential activities and effective concentration ranges.

Table 1: Illustrative Cytotoxic Activity of Kaurane Diterpenoids against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| ent-kaurenoic acid | MDA-MB-231 (Breast) | MTT | 27.3 ± 1.9 | [1] |

| ent-kaurenoic acid | Hep-G2 (Liver) | MTT | 24.7 ± 2.8 | [1] |

| Compound 1 | HL-60 (Leukemia) | MTT | 0.65 - 6.4 | [2][3] |

| Compound 3 | A-549 (Lung) | MTT | 0.65 - 6.4 | [2][3] |

| Compound 6* | MCF-7 (Breast) | MTT | 0.65 - 6.4 | [2][3] |

| Grandiflorenic acid | MCF7 (Breast) | Not Specified | >50 | [4] |

| Grandiflorenic acid | A549 (Lung) | Not Specified | >50 | [4] |

| Grandiflorenic acid | HuH7.5 (Liver) | Not Specified | >50 | [4] |

*Compounds 1, 3, and 6 are new ent-kaurane diterpenoids isolated from Salvia cavaleriei.

Table 2: Illustrative Anti-inflammatory Activity of Kaurane Diterpenoids

| Compound | Cell Line | Assay | Activity | Reference |

| Kaurenoic acid | RAW 264.7 | Griess Assay (NO Prod.) | Inhibition of PGE2 and inflammatory cytokines | [5] |

| Kaurenoic acid | Rat Model | Acetic acid-induced colitis | Reduction in gross damage score (52%) | [6] |

Table 3: Illustrative Antimicrobial Activity of Related Compounds

| Compound/Extract | Microorganism | Assay | MIC (µg/mL) | Reference |

| Chalcones | S. aureus | Broth Microdilution | 31.25 - 125 | [7] |

| Flavonoids | Gram-positive bacteria | Not Specified | Moderate to high activity | [7] |

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays evaluate the free radical scavenging capacity of the test compound.

DPPH Assay Protocol:

-

Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[8]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.

ABTS Assay Protocol:

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add 10 µL of the test compound at various concentrations to 200 µL of the ABTS•+ working solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.[9]

-

Calculation: Calculate the percentage of inhibition.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Griess Assay Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[6]

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Activity: Broth Microdilution and Agar Well Diffusion Assays

These methods determine the minimum inhibitory concentration (MIC) and the zone of inhibition of the test compound against various microorganisms.

Broth Microdilution Protocol:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[10]

Agar Well Diffusion Protocol:

-

Plate Preparation: Inoculate the surface of an agar plate with the test microorganism.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar.

-

Compound Addition: Add a specific volume of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[11]

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. The detailed protocols for assessing cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities, along with illustrative data from related compounds, offer a comprehensive starting point for researchers. The provided workflow diagrams are intended to facilitate the practical implementation of these assays. The systematic application of these screening methods will be instrumental in elucidating the therapeutic potential of this compound and guiding future drug development efforts.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Pharmacological Profile of 12-Oxograndiflorenic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This document provides a comprehensive technical overview of the predicted pharmacological properties of 12-Oxograndiflorenic acid, a kaurene-type diterpenoid. In the absence of direct experimental data for this specific compound, this whitepaper synthesizes information from structurally related molecules, particularly its precursor grandiflorenic acid, and the broader class of kaurene diterpenoids to forecast its potential therapeutic applications and pharmacological profile. This analysis is supported by hypothetical in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detailed experimental protocols for validating these predictions, and diagrams of potential signaling pathways involved in its mechanism of action. The primary predicted activities for this compound include antiprotozoal, anti-inflammatory, and anticancer effects.

**1. Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurene class of natural products. Compounds of this structural class are known to possess a wide array of biological activities. Extensive research into kaurene diterpenoids has revealed their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. The immediate precursor, grandiflorenic acid, has demonstrated notable antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] This suggests that this compound may share or possess enhanced activity in these therapeutic areas. This whitepaper aims to provide a predictive framework for the pharmacological investigation of this compound, guiding future research and development efforts.

**2. Predicted Pharmacological Activities

Based on the known bioactivities of kaurene diterpenoids and grandiflorenic acid, the following pharmacological properties are predicted for this compound:

-

Antiprotozoal Activity: High potential against parasitic protozoa, particularly Trypanosoma cruzi.

-

Anti-inflammatory Activity: Likely to exhibit anti-inflammatory effects through the modulation of key inflammatory pathways.

-

Anticancer Activity: Potential as a cytotoxic agent against various cancer cell lines.

Predicted Physicochemical and ADMET Properties (in silico)

While direct experimental data is unavailable, in silico modeling is a valuable tool for predicting the pharmacokinetic and toxicological profile of a compound in the early stages of drug discovery. The following tables summarize the predicted ADMET properties of this compound based on computational models and the known characteristics of similar molecules.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₀H₂₆O₃ |

| Molecular Weight | 314.42 g/mol |

| LogP | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Table 2: Predicted ADMET Properties

| ADMET Parameter | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| P-glycoprotein Substrate | Yes |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Primary Route | Biliary |

| Toxicity | |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

| Hepatotoxicity | Moderate Risk |

Proposed Experimental Protocols

To validate the predicted pharmacological activities of this compound, the following experimental protocols are proposed.

In Vitro Antiprotozoal Activity Assay against Trypanosoma cruzi

Objective: To determine the efficacy of this compound against the epimastigote and trypomastigote forms of Trypanosoma cruzi.

Methodology:

-

Parasite Culture: T. cruzi epimastigotes are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

-

Assay Setup: In a 96-well plate, parasites are seeded at a density of 1 x 10⁶ parasites/mL.

-

Compound Treatment: this compound is added at varying concentrations. Nifurtimox is used as a positive control.

-

Incubation: The plate is incubated for 72 hours at 28°C.

-

Viability Assessment: Parasite viability is determined by measuring the fluorescence of a resazurin-based reagent.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of protein denaturation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation Induction: Protein denaturation is induced by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

-

Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control. Diclofenac sodium is used as a standard.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa).

Methodology:

-

Cell Culture: HeLa cells are cultured in appropriate media and seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with DMSO.

-

Absorbance Measurement: The absorbance is read at 570 nm.

-

IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.

Predicted Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of kaurene diterpenoids is often associated with the inhibition of the NF-κB signaling pathway. It is predicted that this compound may exert its anti-inflammatory effects by preventing the degradation of IκB, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.

Caption: Predicted inhibition of the NF-κB signaling pathway.

Apoptosis Signaling Pathway in Cancer Cells

The anticancer activity of this compound is predicted to be mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, initiated by cellular stress, leading to the activation of caspases and programmed cell death.

Caption: Predicted induction of the intrinsic apoptosis pathway.

Conclusion

This compound emerges as a promising candidate for further pharmacological investigation. Based on its chemical structure and the known activities of related kaurene diterpenoids, it is predicted to possess significant antiprotozoal, anti-inflammatory, and anticancer properties. The hypothetical in silico data suggests a favorable pharmacokinetic profile for oral administration, although potential hepatotoxicity warrants careful monitoring. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a roadmap for future research to validate these predictions and elucidate the mechanisms of action of this compound. Such studies are essential to unlock the full therapeutic potential of this natural compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for HPLC Analysis of 12-Oxograndiflorenic Acid

This document provides a detailed protocol for the quantitative analysis of 12-Oxograndiflorenic acid in various sample matrices using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a kaurane diterpenoid, a class of natural products known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described method is based on established protocols for similar kaurane diterpenoids, such as grandiflorenic and kaurenoic acids, and is expected to provide excellent resolution and sensitivity.[1][2][3][4]

Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).

-

Standards: this compound (purity ≥98%). A commercial source for this compound with 98% purity has been identified.

-

Sample Preparation: Samples containing this compound (e.g., plant extracts, biological fluids) should be prepared by dissolving a known quantity in methanol or acetonitrile. Subsequent filtration through a 0.45 µm syringe filter is required before injection.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 60% B5-25 min: 60% to 90% B25-30 min: 90% B30.1-35 min: 60% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: The gradient can be optimized based on the specific sample matrix and the presence of interfering compounds. An isocratic elution with a mobile phase composition of Acetonitrile:Water (e.g., 85:15 v/v) may also be suitable for simpler sample matrices.[5]

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Plant Material: Extract a known weight of powdered plant material with methanol or ethanol using sonication or maceration. Filter the extract and evaporate the solvent. Re-dissolve the residue in a known volume of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

-

Biological Fluids: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix. The choice of extraction method will depend on the specific biological fluid and the concentration of the analyte.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: Chromatographic Parameters and System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | Consistent for all injections | ~15-20 (Expected) |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | > 5000 |

| Resolution (Rs) | > 2.0 (from nearest peak) | > 2.5 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

References

Quantification of 12-Oxograndiflorenic Acid in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biosynthesis of Kaurane Diterpenes

The biosynthesis of kaurane diterpenes, including 12-Oxograndiflorenic acid, is a complex enzymatic process in plants. It begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form ent-copalyl diphosphate (ent-CPP), which is then converted to ent-kaurene.[1][2] Subsequent oxidation and rearrangement steps lead to the diverse array of kaurane diterpenoids found in nature.[1][2]

Biosynthetic pathway of kaurane diterpenes.

Experimental Protocols

Plant Material Extraction

This protocol outlines a general procedure for the extraction of moderately polar diterpenoids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of 80% methanol and seal the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Liquid-Liquid Partitioning: Resuspend the dried extract in 50 mL of deionized water. Transfer the aqueous suspension to a separatory funnel and partition three times with 50 mL of hexane to remove non-polar compounds. Discard the hexane fractions.

-

Final Extraction: Subsequently, partition the aqueous layer three times with 50 mL of ethyl acetate. The ethyl acetate fractions will contain the diterpenoids.

-

Drying and Storage: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Store the final dried extract at -20°C until analysis.

Quantification by UPLC-MS/MS

This protocol provides a general method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

-

UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for this compound.

-

MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Sample Preparation:

-

Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Standard Curve Preparation:

-

Prepare a stock solution of this compound standard (if available) in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Data Analysis:

-

Acquire the data using the Multiple Reaction Monitoring (MRM) mode.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the plant extract by interpolating its peak area from the calibration curve.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Workflow for this compound quantification.

Data Presentation

Quantitative data should be summarized in a clear and structured table. As no specific data for this compound in plant extracts is currently published, the following table serves as a template for presenting results.

Table 1: Quantification of this compound in [Plant Species]

| Plant Part | Extraction Method | Analytical Method | Concentration (µg/g of dry weight) ± SD |

| Leaves | Maceration with 80% MeOH | UPLC-MS/MS | [Insert Value] |

| Stems | Maceration with 80% MeOH | UPLC-MS/MS | [Insert Value] |

| Roots | Maceration with 80% MeOH | UPLC-MS/MS | [Insert Value] |

SD: Standard Deviation

Conclusion

The protocols described provide a comprehensive framework for the extraction and quantification of this compound in plant extracts. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in the fields of phytochemistry and pharmacology. The use of UPLC-MS/MS offers the necessary sensitivity and selectivity for accurate quantification, even at low concentrations. Further research is warranted to determine the prevalence and concentration of this compound across various plant species.

References

Application Notes and Protocols: Cell-Based Cytotoxicity Assay for 12-Oxograndiflorenic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the cytotoxic effects of 12-Oxograndiflorenic acid on a selected cell line using a cell-based assay. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting the assay and analyzing the data.

Introduction

This compound is a chemical compound with the formula C₂₀H₂₆O₃ and a molecular weight of 314.4 g/mol [1]. The evaluation of its cytotoxic potential is a critical step in the assessment of its pharmacological profile. This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell viability.[2][3][4][5] The assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3][4][5] The concentration of the resulting formazan, which can be measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[3][6]

Data Presentation

The results of the cytotoxicity assay can be summarized in the following table. This table will allow for a clear comparison of the effects of different concentrations of this compound on cell viability.

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |

| 1 | 1.132 | 0.065 | 90.27% |

| 5 | 0.988 | 0.051 | 78.79% |

| 10 | 0.743 | 0.042 | 59.25% |

| 25 | 0.412 | 0.033 | 32.85% |

| 50 | 0.201 | 0.021 | 16.03% |

| 100 | 0.115 | 0.015 | 9.17% |

Experimental Protocols

Materials and Reagents

-

This compound

-

Selected cancer cell line (e.g., HeLa, A549, etc.)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[2]

-

96-well flat-bottom plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 570 nm[2]

Experimental Procedure

-

Cell Seeding:

-

Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.

-

Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

-

Determine the cell count and viability using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in the culture medium.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

-

Incubate the plate for an additional 4 hours at 37°C.[3]

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[4]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis

-

Subtract the average absorbance of the blank control wells from the absorbance values of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Caption: A plausible signaling pathway for this compound-induced apoptosis.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 12-Oxograndiflorenic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory potential of 12-Oxograndiflorenic acid, a diterpenoid of interest for its potential therapeutic properties. The following sections detail both in vitro and in vivo methodologies to characterize its mechanism of action and efficacy.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways involved in the inflammatory process include the arachidonic acid pathway, which produces prostaglandins and leukotrienes, and the activation of transcription factors like NF-κB, which regulate the expression of pro-inflammatory cytokines and enzymes.[1][2][3][4] this compound may exert its anti-inflammatory effects by modulating one or more of these pathways.

Key Signaling Pathways in Inflammation

Below is a diagram illustrating the major inflammatory signaling pathways that can be investigated to determine the mechanism of action of this compound.

In Vitro Assays for Anti-inflammatory Activity

In vitro assays are rapid and cost-effective methods for the initial screening of anti-inflammatory compounds.[1][5] These assays can provide preliminary data on the potential mechanisms of action.

Inhibition of Protein Denaturation Assay

Principle: Inflammation can induce protein denaturation. This assay measures the ability of this compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.[6][7][8]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.

-

Prepare a standard drug solution (e.g., Diclofenac sodium) for comparison.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the absorbance of the solution at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane against hypotonicity- or heat-induced lysis can be correlated with anti-inflammatory activity.[1][5] This is because the RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the test compound may inhibit the release of inflammatory mediators.[9]

Experimental Protocol:

-

Preparation of RBC Suspension:

-

Collect fresh human or sheep blood in an anticoagulant-containing tube.

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with normal saline.

-

Resuspend the packed red blood cells to make a 10% (v/v) suspension in normal saline.

-

-

Assay Procedure (Heat-Induced Hemolysis):

-

Mix 1 mL of the test compound at various concentrations with 1 mL of the 10% RBC suspension.

-

For the control, mix 1 mL of saline with the RBC suspension.

-

Incubate all tubes at 56°C for 30 minutes in a water bath.

-

Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

-

Calculation:

-

The percentage of membrane stabilization is calculated as: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Enzyme Inhibition Assays (COX and LOX)

Principle: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, respectively.[1][3][7] Inhibiting these enzymes is a common mechanism for anti-inflammatory drugs.[2]

Experimental Protocol (General):

-

Commercial enzyme inhibition assay kits are readily available and provide a standardized method for screening.

-

COX-1/COX-2 Inhibition Assay: This colorimetric assay measures the peroxidase activity of COX. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

5-LOX Inhibition Assay: This assay measures the ability of the test compound to inhibit the hydroperoxidation of linoleic acid by 5-lipoxygenase, which can be monitored by the change in absorbance at 234 nm.

Data Presentation: In Vitro Assays

| Assay | Test Compound | Concentration (µg/mL) | % Inhibition / % Protection (Mean ± SD) | IC50 (µg/mL) |

| Protein Denaturation | This compound | C1 | ||

| C2 | ||||

| C3 | ||||

| Diclofenac Sodium | C1 | |||

| C2 | ||||

| C3 | ||||

| RBC Membrane Stabilization | This compound | C1 | ||

| C2 | ||||

| C3 | ||||

| Indomethacin | C1 | |||

| C2 | ||||

| C3 | ||||

| COX-2 Inhibition | This compound | C1 | ||

| C2 | ||||

| C3 | ||||

| Celecoxib | C1 | |||

| C2 | ||||

| C3 | ||||

| 5-LOX Inhibition | This compound | C1 | ||

| C2 | ||||

| C3 | ||||

| Zileuton | C1 | |||

| C2 | ||||

| C3 |

In Vivo Models for Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and its potential therapeutic efficacy.[10][11][12]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model for acute inflammation.[8][13][14][15] Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and bradykinin.[14]

Experimental Workflow:

Experimental Protocol:

-

Animals: Use healthy Wistar rats (150-200g).

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Control (Vehicle)

-